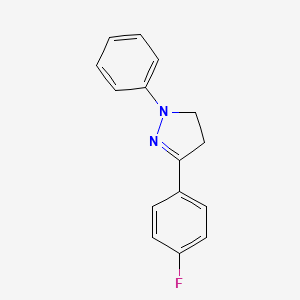

1-Phenyl-3-(4-fluorophenyl)-2-pyrazoline

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

61447-57-2 |

|---|---|

Molecular Formula |

C15H13FN2 |

Molecular Weight |

240.27 g/mol |

IUPAC Name |

5-(4-fluorophenyl)-2-phenyl-3,4-dihydropyrazole |

InChI |

InChI=1S/C15H13FN2/c16-13-8-6-12(7-9-13)15-10-11-18(17-15)14-4-2-1-3-5-14/h1-9H,10-11H2 |

InChI Key |

AKKLJYHXPMUYBH-UHFFFAOYSA-N |

Canonical SMILES |

C1CN(N=C1C2=CC=C(C=C2)F)C3=CC=CC=C3 |

Origin of Product |

United States |

Synthetic Methodologies and Synthetic Pathway Analysis of 1 Phenyl 3 4 Fluorophenyl 2 Pyrazoline and Analogues

Classical and Conventional Synthetic Approaches

Traditional methods for synthesizing the pyrazoline scaffold have long been established, providing reliable and well-understood routes to these heterocyclic compounds.

Cyclocondensation Reactions of α,β-Unsaturated Ketones (Chalcones) with Hydrazine (B178648) Derivatives

The most prevalent and classical method for the synthesis of 2-pyrazolines involves the cyclocondensation reaction of α,β-unsaturated ketones, commonly known as chalcones, with hydrazine derivatives. nih.govthepharmajournal.com This reaction is a cornerstone of pyrazoline synthesis due to its versatility, simplicity, and the ready availability of the starting materials. thepharmajournal.com The general reaction involves the condensation of an aryl ketone with an aromatic aldehyde to form a chalcone (B49325), which then undergoes cyclization with a hydrazine. thepharmajournal.com

The synthesis of 1-phenyl-3-(4-fluorophenyl)-2-pyrazoline specifically begins with the Claisen-Schmidt condensation of acetophenone (B1666503) and 4-fluorobenzaldehyde (B137897) to produce the precursor chalcone, (E)-1-phenyl-3-(4-fluorophenyl)prop-2-en-1-one. This intermediate is then reacted with phenylhydrazine (B124118) to yield the final pyrazoline product.

Specific Reaction Conditions and Catalysis for this compound Synthesis

The cyclization of the chalcone precursor with phenylhydrazine to form this compound is typically conducted under acidic or basic conditions. Glacial acetic acid is a commonly used catalyst, facilitating the reaction in a solvent such as ethanol (B145695). thepharmajournal.comdergipark.org.trscispace.com The reaction mixture is generally heated under reflux for several hours to ensure completion. thepharmajournal.com

The choice of catalyst and solvent can significantly influence the reaction rate and yield. For instance, the use of glacial acetic acid not only catalyzes the reaction but also serves as a suitable solvent in some protocols. scispace.com The reaction progress is often monitored using thin-layer chromatography (TLC). Upon completion, the product is typically isolated by pouring the reaction mixture into ice-cold water, which causes the pyrazoline derivative to precipitate. The resulting solid can then be filtered, dried, and recrystallized from a suitable solvent like ethanol to obtain the pure product. thepharmajournal.com

| Reactants | Catalyst | Solvent | Conditions | Yield |

| (E)-1-phenyl-3-(4-fluorophenyl)prop-2-en-1-one, Phenylhydrazine | Glacial Acetic Acid | Ethanol | Reflux, 4-6 hours | Good to Excellent |

| (E)-1-phenyl-3-(4-fluorophenyl)prop-2-en-1-one, Phenylhydrazine | Sodium Hydroxide (B78521) | Ethanol | Stirred at room temp. | High |

Mechanistic Investigations of the Cyclization Reaction

The mechanism for the formation of 2-pyrazolines from chalcones and hydrazines is well-documented. researchgate.netnih.gov The reaction is initiated by a nucleophilic attack of the hydrazine derivative on the carbonyl carbon of the chalcone. This is followed by a dehydration step to form a hydrazone intermediate. researchgate.net

The key ring-closing step involves an intramolecular Michael addition, where the second nitrogen atom of the hydrazone attacks the β-carbon of the α,β-unsaturated system. dergipark.org.tr This cyclization results in the formation of the five-membered pyrazoline ring. researchgate.netrsc.org The reaction is often acid-catalyzed, which protonates the carbonyl group, making it more electrophilic and facilitating the initial nucleophilic attack. researchgate.net

The proposed mechanism proceeds as follows:

Hydrazone Formation: Phenylhydrazine attacks the carbonyl carbon of the chalcone, followed by proton transfer and elimination of a water molecule to form the corresponding phenylhydrazone intermediate.

Cyclization: The lone pair of electrons on the second nitrogen atom of the phenylhydrazone intermediate performs a nucleophilic attack on the electrophilic β-carbon of the conjugated system.

Protonation: The resulting enolate is protonated, typically by the solvent or the acid catalyst, to yield the final stable 1,3,5-trisubstituted 2-pyrazoline (B94618) product. nih.gov

Alternative Ring-Closing Reactions to Pyrazoline Scaffolds

While the reaction of chalcones with hydrazines is the most common route, other methods exist for constructing the pyrazoline ring. One notable alternative is the 1,3-dipolar cycloaddition reaction. nih.gov This involves the reaction of a 1,3-dipole, such as a nitrile imine (generated in situ from a hydrazonoyl halide), with a dipolarophile containing a carbon-carbon double bond. This method provides a direct route to the pyrazoline skeleton.

Other less common but viable strategies include:

The reaction of alkyl dihalides with primary amines and hydrazines, which can proceed via a simple and efficient cyclocondensation. organic-chemistry.org

Copper(II)-catalyzed cyclization of N-propargyl hydrazones, which forms the pyrazoline ring through an intramolecular C-N bond formation. organic-chemistry.org

Modern and Sustainable Synthetic Strategies

In recent years, there has been a significant shift towards developing more environmentally friendly and efficient synthetic methods. These "green chemistry" approaches aim to reduce reaction times, energy consumption, and the use of hazardous solvents. nih.gov

Microwave-Assisted Synthesis Protocols

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for the rapid and efficient synthesis of various heterocyclic compounds, including pyrazolines. nih.govnih.gov This technique utilizes microwave irradiation to heat the reaction mixture, often leading to dramatic reductions in reaction times, from hours to minutes, and frequently resulting in higher yields and cleaner products compared to conventional heating methods. nih.govresearchgate.net

For the synthesis of this compound and its analogues, microwave irradiation can be applied to the classical cyclocondensation reaction. nih.gov In a typical procedure, the chalcone and phenylhydrazine are mixed in a suitable solvent, often ethanol with a catalytic amount of acetic acid, and subjected to microwave irradiation for a few minutes. ijpsdronline.com In some cases, the reaction can be performed under solvent-free conditions on a solid support like alumina, further enhancing its green credentials. researchgate.net

A one-pot, three-component synthesis under microwave irradiation has also been reported for similar fluorinated pyrazolines, where an acetophenone derivative, an aldehyde, and a hydrazine are reacted together in a single step, streamlining the process significantly. mdpi.com

| Method | Reactants | Conditions | Time | Advantages |

| Conventional | Chalcone, Phenylhydrazine, Acetic Acid, Ethanol | Reflux | 3-6 hours | Well-established, reliable |

| Microwave-Assisted | Chalcone, Phenylhydrazine, Acetic Acid, Ethanol | Microwave Irradiation (e.g., 240-350 W) | 50-400 seconds | Rapid, high yield, clean reaction |

| Microwave-Assisted One-Pot | Acetophenone, 4-Fluorobenzaldehyde, Phenylhydrazine, NaOH, Ethanol | Microwave Irradiation (e.g., 180 W) | 2 minutes | High efficiency, one-step process |

One-Pot and Multicomponent Reaction Methodologies

One-pot and multicomponent reactions (MCRs) represent highly efficient strategies for synthesizing complex molecules like pyrazolines from simple precursors in a single step, thereby reducing waste, saving time, and improving atom economy. acs.org The synthesis of pyrazoline derivatives is often achieved through a three-component reaction involving a substituted acetophenone, a substituted benzaldehyde, and a hydrazine derivative. longdom.orgfip.org

This approach is particularly effective for producing fluorinated pyrazolines. For instance, the synthesis of 5-(4-fluorophenyl)-3-(naphthalen-1-yl)-1-phenyl-4,5-dihydro-1H-pyrazole, an analogue of the target compound, was successfully performed via a one-pot, three-component reaction under microwave irradiation. mdpi.com In this procedure, 1-acetylnaphthalene, 4-fluorobenzaldehyde, and phenyl hydrazine react in ethanol with a sodium hydroxide catalyst. mdpi.com The reaction proceeds through the in-situ formation of a chalcone intermediate, which then undergoes cyclization with phenylhydrazine to yield the final pyrazoline product. fip.org Microwave assistance significantly accelerates the reaction, often reducing the time to mere minutes. fip.orgmdpi.com This methodology avoids the need to isolate intermediates, streamlining the synthetic process. beilstein-journals.org

Similarly, other pyrazoline derivatives have been synthesized using a one-pot method by reacting 4-methoxyacetophenone, various halogen-substituted benzaldehydes, and phenylhydrazine under basic conditions with microwave irradiation. fip.org These methods highlight the versatility of MCRs in accessing a diverse range of substituted pyrazolines efficiently. longdom.orgbeilstein-journals.org

Table 1: Examples of One-Pot Synthesis of Pyrazoline Analogues

| Reactant 1 | Reactant 2 | Reactant 3 | Conditions | Product Class | Reference |

|---|---|---|---|---|---|

| 1-Acetylnaphthalene | 4-Fluorobenzaldehyde | Phenyl hydrazine | NaOH, Ethanol, Microwave (180W, 2 min) | Fluorinated N-phenyl pyrazoline | mdpi.com |

| 4-Methoxyacetophenone | Halogen-substituted benzaldehyde | Phenyl hydrazine | KOH, Ethanol, Microwave (180W, 3-6 min) | Halogenated N-phenyl pyrazoline | fip.org |

| Enaminones | Benzaldehyde | Hydrazine-HCl | Ammonium (B1175870) acetate, Water | 1-H-pyrazole | longdom.org |

Photochemical Synthetic Routes to Pyrazolines

Photochemical methods offer a novel, reagent-free approach to pyrazoline synthesis, providing an alternative to traditional condensation reactions that can generate substantial chemical waste. thieme-connect.comworktribe.comresearchgate.net This strategy often utilizes UV light to trigger the formation of reactive intermediates that lead to the desired heterocyclic products. thieme-connect.com

A key photochemical route to pyrazolines involves the 1,3-dipolar cycloaddition of in situ generated nitrile imines with alkenes. thieme-connect.comchim.it Nitrile imines are highly reactive intermediates that are typically not stable enough to be isolated. researchgate.netacs.org While traditionally generated by treating hydrazonoyl halides with a base, an attractive and cleaner alternative is the photolysis of tetrazoles. thieme-connect.comchim.it

Upon irradiation with UV light, 2,5-diaryltetrazoles undergo a cycloreversion reaction to extrude nitrogen gas (N₂), generating a nitrile imine dipole as the sole reactive intermediate. thieme-connect.comresearchgate.net This "photo-click" strategy is highly efficient as nitrogen is the only byproduct, making it an environmentally benign process. thieme-connect.comworktribe.com The generated nitrile imine can then be immediately trapped by a suitable dipolarophile, such as an alkene, in a [3+2] cycloaddition reaction to form the pyrazoline ring. chim.itoup.comwikipedia.org This method allows for the synthesis of a wide array of pyrazoline derivatives with high chemical yields. thieme-connect.comresearchgate.net

The integration of flow chemistry with photochemical synthesis provides a safe, scalable, and highly efficient platform for producing pyrazolines. thieme-connect.comthieme.de In a typical flow setup, a solution of the tetrazole precursor and the alkene dipolarophile is pumped through a transparent reactor coil that is irradiated by a high-intensity light source, such as a UV-A LED. researchgate.netmdpi.com

This continuous flow method offers several advantages over batch processing. mdpi.com Firstly, the small footprint and contained nature of the flow reactor enhance safety by protecting the operator from exposure to high-intensity UV light. thieme.de Secondly, the efficient mixing and consistent light exposure within the narrow tubing of the reactor lead to high reaction efficiency and reproducibility. mdpi.com Finally, the system allows for safe handling of gaseous byproducts like nitrogen and is readily scalable, enabling the production of multigram quantities of the desired pyrazoline product in a short amount of time. thieme-connect.commdpi.com This makes photochemical flow synthesis a robust and industrially valuable approach for accessing these important heterocyclic scaffolds. thieme-connect.comthieme.de

Green Chemistry Principles in Pyrazoline Synthesis (e.g., Deep Eutectic Solvents)

In line with the principles of green chemistry, significant efforts have been made to replace volatile and toxic organic solvents in pyrazoline synthesis. bhu.ac.in Deep Eutectic Solvents (DESs) have emerged as a promising class of green reaction media due to their low toxicity, biodegradability, low cost, and non-flammability. bhu.ac.inthieme-connect.com DESs are mixtures of two or more compounds, typically a quaternary ammonium salt (like choline (B1196258) chloride) and a hydrogen-bond donor (like urea (B33335) or glycerol), which have a melting point lower than the individual components. bhu.ac.in

The synthesis of 1,3,5-trisubstituted pyrazolines has been successfully carried out using a choline chloride:glycerol (1:2) mixture as both the solvent and catalyst. bhu.ac.in This method, involving the reaction of chalcones with phenyl hydrazine, avoids the use of hazardous catalysts and volatile organic compounds (VOCs). bhu.ac.in The hydrogen-bond donating ability of the DES is believed to facilitate the cyclization reaction, leading to high yields. bhu.ac.in

Furthermore, the combination of DES with other green techniques, such as ultrasound irradiation, can dramatically improve reaction efficiency. For example, the synthesis of pyrazolines in a benzalkonium chloride:urea based DES under ultrasound completed in one hour at room temperature, compared to 15 hours at elevated temperatures using conventional glacial acetic acid. The DES can often be recycled and reused multiple times with minimal loss in activity, further enhancing the sustainability of the process. researchgate.net

Table 2: Comparison of Conventional vs. DES-Mediated Pyrazoline Synthesis

| Solvent | Method | Temperature | Reaction Time | Yield (%) | Reference |

|---|---|---|---|---|---|

| Glacial Acetic Acid | Thermal | >80 °C | 15 hr | Lower | |

| DES (BZK:Urea) | Thermal | >80 °C | 4 hr | Higher | |

| DES (BZK:Urea) | Ultrasonic | Room Temp | 1 hr | ~88% | |

| Choline Chloride:Glycerol | Thermal | - | 1.5 hr | 87% | bhu.ac.in |

Post-Synthetic Modification and Derivatization Strategies for the Pyrazoline Core

The pyrazoline scaffold serves as a versatile building block that can be further modified to generate a diverse library of derivatives with varied properties. rdd.edu.iqnih.govresearchgate.net These post-synthetic modifications can target different positions on the heterocyclic ring, particularly the nitrogen atom at the 1-position or the C4-C5 single bond.

One of the most common derivatization strategies is the oxidative aromatization of the 2-pyrazoline ring to form the corresponding aromatic pyrazole (B372694). mdpi.com This transformation can be achieved using various oxidizing agents. For example, heating a fluorinated pyrazoline in glacial acetic acid results in its conversion to the more stable 1-phenyl-3-(aryl)-5-(4-fluorophenyl)-1H-pyrazole. mdpi.com This aromatization changes the core structure and its electronic properties, which can significantly impact its biological activity.

Another key strategy involves the functionalization of the nitrogen atom at the 1-position. The N-H of a 1-unsubstituted pyrazoline or the N-phenyl group can be replaced or modified. For instance, various 1-N-substituted thiocarbamoyl-3-phenyl-2-pyrazoline derivatives have been synthesized by reacting the pyrazoline core with thiosemicarbazide (B42300). nih.gov Similarly, acylation reactions can be performed, such as the introduction of a benzoyl group at the N1 position to yield 1-benzoyl-2-pyrazoline derivatives. nih.gov These modifications allow for the introduction of new functional groups and the exploration of structure-activity relationships. nih.govnih.gov

Advanced Spectroscopic Characterization and Structural Investigations of 1 Phenyl 3 4 Fluorophenyl 2 Pyrazoline Analogues

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment and Dynamics

NMR spectroscopy is a powerful technique for determining the structure of organic molecules in solution. For pyrazoline systems, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments provides a comprehensive picture of the molecular architecture.

Proton (¹H) NMR Spectroscopy: Chemical Shifts and Coupling Patterns of the Pyrazoline Ring and Substituents

The ¹H NMR spectrum of pyrazoline derivatives provides crucial information about the protons of the heterocyclic ring and the attached substituents. The protons on the pyrazoline ring, specifically at the C4 and C5 positions, typically exhibit a characteristic AMX spin system, leading to distinct multiplets. researchgate.net

For a closely related analogue, 5-(4-fluorophenyl)-3-(naphthalen-1-yl)-1-phenyl-4,5-dihydro-1H-pyrazole, the aliphatic protons of the pyrazoline ring show specific signals. mdpi.com The two diastereotopic protons at the C4 position (H4a and H4b) appear as separate signals, often as doublets of doublets, due to both geminal and vicinal coupling. In this analogue, these protons resonate at approximately δ 3.36 and 4.07 ppm, with a geminal coupling constant (²JHH) of around 17.0 Hz. mdpi.com The proton at the C5 position (H5) typically appears further downfield, around δ 5.30 ppm, and is also split into a doublet of doublets due to vicinal coupling with the C4 protons. mdpi.com

The aromatic protons of the phenyl and 4-fluorophenyl substituents give rise to signals in the aromatic region of the spectrum, typically between δ 6.8 and 8.0 ppm. The protons on the 4-fluorophenyl ring often show additional coupling to the fluorine atom. mdpi.com For instance, the protons ortho to the fluorine atom may appear as a triplet due to both vicinal proton-proton coupling and a two-bond fluorine-proton coupling (²JHF). The protons meta to the fluorine may appear as a doublet of doublets due to vicinal proton-proton coupling and a three-bond fluorine-proton coupling (³JHF). mdpi.com

Table 1: Representative ¹H NMR Data for the Pyrazoline Ring of a 1-Phenyl-5-(4-fluorophenyl)-2-pyrazoline Analogue mdpi.com

| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H4a | ~3.36 | dd | Jgem = ~17.0, Jvic = ~variable |

| H4b | ~4.07 | dd | Jgem = ~17.0, Jvic = ~variable |

| H5 | ~5.30 | dd | Jvic = ~variable, Jvic = ~variable |

Carbon (¹³C) NMR Spectroscopy: Carbon Framework Elucidation

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. In 1-phenyl-3-(4-fluorophenyl)-2-pyrazoline analogues, the carbon atoms of the pyrazoline ring have characteristic chemical shifts. The C3 carbon, being part of a C=N double bond, is significantly deshielded and appears downfield, typically in the range of δ 147-154 ppm. mdpi.commdpi.com The aliphatic C4 and C5 carbons resonate at higher fields, with the C4 (CH₂) carbon appearing around δ 40-46 ppm and the C5 (CH) carbon at approximately δ 62-64 ppm. mdpi.commdpi.com

The carbon atoms of the aromatic rings appear in the range of δ 113-162 ppm. mdpi.com The carbons of the 4-fluorophenyl ring exhibit coupling with the fluorine atom, which is a valuable tool for signal assignment. The carbon directly bonded to the fluorine (C-F) shows a large one-bond coupling constant (¹JCF) of around 244-249 Hz. mdpi.commdpi.com Carbons two, three, and even four bonds away from the fluorine can also show smaller coupling constants (²JCF, ³JCF, and ⁴JCF), which aids in the complete assignment of the aromatic signals. mdpi.commdpi.com

Table 2: Typical ¹³C NMR Chemical Shift Ranges for the Pyrazoline Ring in 1-Phenyl-2-pyrazoline Analogues mdpi.commdpi.com

| Carbon | Chemical Shift (δ, ppm) |

| C3 | ~147 - 154 |

| C4 | ~40 - 46 |

| C5 | ~62 - 64 |

Two-Dimensional (2D) NMR Techniques (e.g., HSQC, HMBC) for Connectivity and Stereochemistry

2D NMR techniques are essential for the definitive assignment of proton and carbon signals and for establishing the connectivity within the molecule.

Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates the chemical shifts of protons with the chemical shifts of the carbons to which they are directly attached. For this compound analogues, HSQC would show correlations between the H4 protons and the C4 carbon, and between the H5 proton and the C5 carbon. mdpi.comsemanticscholar.org This allows for the unambiguous assignment of these aliphatic signals.

Fluorine (¹⁹F) NMR Spectroscopy for Fluorine-Containing Analogues

For fluorine-containing compounds like this compound, ¹⁹F NMR spectroscopy is a highly informative technique. The ¹⁹F chemical shift is very sensitive to the electronic environment, and the presence of a single fluorine atom gives rise to a sharp signal. The chemical shift of the fluorine atom in the 4-fluorophenyl group provides information about the electronic effects of the pyrazoline ring.

Furthermore, the coupling of the fluorine atom to nearby protons and carbons, as observed in ¹H and ¹³C NMR spectra, is a key feature. The magnitude of these coupling constants (JHF and JCF) can provide conformational information. As mentioned earlier, the fluorine atom can couple with protons and carbons up to four bonds away. mdpi.com The analysis of these coupling patterns in both ¹H and ¹³C NMR spectra, in conjunction with ¹⁹F NMR data, allows for a detailed structural and electronic characterization of the molecule. mdpi.com

Vibrational Spectroscopy for Molecular Fingerprinting and Functional Group Analysis

Vibrational spectroscopy, particularly FT-IR, is a rapid and non-destructive technique used to identify the functional groups present in a molecule.

Fourier Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum of this compound analogues displays characteristic absorption bands corresponding to the vibrations of specific bonds and functional groups. These bands serve as a molecular fingerprint, confirming the presence of the pyrazoline core and the aromatic substituents.

Key vibrational bands observed in the FT-IR spectra of such pyrazoline derivatives include: mdpi.comnih.gov

Aromatic C-H Stretching: Typically observed above 3000 cm⁻¹, often in the range of 3050-3080 cm⁻¹. mdpi.com

C=N Stretching: The imine bond of the pyrazoline ring gives rise to a characteristic absorption band in the region of 1590-1610 cm⁻¹. mdpi.comnih.gov

Aromatic C=C Stretching: The stretching vibrations of the carbon-carbon double bonds in the phenyl and 4-fluorophenyl rings appear in the range of 1450-1600 cm⁻¹. mdpi.com

C-N Stretching: The stretching vibration of the carbon-nitrogen single bond is typically found in the region of 1340-1380 cm⁻¹. mdpi.comnih.gov

C-F Stretching: The strong absorption band for the carbon-fluorine bond in the 4-fluorophenyl group is usually observed in the range of 1220-1240 cm⁻¹. mdpi.commdpi.com

Table 3: Characteristic FT-IR Absorption Bands for this compound Analogues mdpi.comnih.gov

| Functional Group | Vibrational Mode | Wavenumber (cm⁻¹) |

| Aromatic C-H | Stretching | ~3050 - 3080 |

| C=N (Pyrazoline) | Stretching | ~1590 - 1610 |

| Aromatic C=C | Stretching | ~1450 - 1600 |

| C-N | Stretching | ~1340 - 1380 |

| C-F | Stretching | ~1220 - 1240 |

Raman Spectroscopy

While specific Raman spectroscopic data for this compound is not extensively detailed in the reviewed literature, analysis of structurally similar compounds, such as 3-(4-Fluorophenyl)-1H-pyrazole, provides insight into the expected vibrational modes. spectrabase.com Raman spectroscopy, which relies on the inelastic scattering of monochromatic light, is a valuable tool for probing the vibrational, rotational, and other low-frequency modes in a molecule.

For this compound, the Raman spectrum would be expected to exhibit characteristic peaks corresponding to its key functional groups. These would include:

Aromatic C-H stretching: Vibrations from the phenyl and fluorophenyl rings.

C=C stretching: Bands associated with the aromatic rings.

C=N stretching: A characteristic peak for the imine bond within the pyrazoline ring.

C-N stretching: Vibrations from the single bonds involving nitrogen in the heterocyclic ring.

C-F stretching: A distinct band from the carbon-fluorine bond on the fluorophenyl group.

Ring deformation modes: Complex vibrations corresponding to the puckering and breathing of the pyrazoline and aromatic rings.

The position and intensity of these peaks would provide a detailed fingerprint of the molecule, confirming the presence of these functional groups and offering information about the molecular symmetry and electronic environment.

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a critical analytical technique for determining the molecular weight and elucidating the structure of pyrazoline compounds through fragmentation analysis.

High-Resolution Mass Spectrometry (HR-MS) for Elemental Composition

High-Resolution Mass Spectrometry (HR-MS) provides highly accurate mass measurements, enabling the determination of a compound's elemental composition and confirming its molecular formula. For this compound (Molecular Formula: C₁₅H₁₃FN₂), the theoretical exact mass can be calculated with high precision.

While the direct HR-MS data for the title compound is not specified, analysis of closely related fluorinated pyrazolines demonstrates the power of this technique. For instance, the compound 5-(4-Fluorophenyl)-3-(naphthalen-1-yl)-1-phenyl-4,5-dihydro-1H-pyrazole was analyzed via HR-MS, with its mass found at an m/z of 365.4434. mdpi.com Another study on a similar pyrazole (B372694) derivative, 5-(4-fluorophenyl)-3-(naphthalen-1-yl)-1-phenyl-1H-pyrazole, reported an [M+H]⁺ ion at m/z 365.1417. mdpi.comresearchgate.net These examples underscore the capability of HR-MS to yield mass measurements accurate to several decimal places, which is essential for distinguishing between compounds with the same nominal mass but different elemental compositions.

| Compound | Molecular Formula | Ion Type | Observed m/z | Reference |

|---|---|---|---|---|

| This compound | C₁₅H₁₃FN₂ | [M]⁺ | 240.1063 (Calculated) | N/A |

| 5-(4-Fluorophenyl)-3-(naphthalen-1-yl)-1-phenyl-4,5-dihydro-1H-pyrazole | C₂₅H₁₉FN₂ | [M]⁺ | 365.4434 | mdpi.com |

| 5-(4-Fluorophenyl)-3-(naphthalen-1-yl)-1-phenyl-1H-pyrazole | C₂₅H₁₇FN₂ | [M+H]⁺ | 365.1417 | mdpi.comresearchgate.net |

Fragmentation Pathways of Pyrazoline Compounds

The fragmentation patterns observed in electron ionization (EI) mass spectrometry provide valuable structural information about pyrazoline derivatives. The fragmentation is heavily dependent on the substituents and their positions on the pyrazoline ring. researchgate.net

For a typical 1,3,5-triaryl-2-pyrazoline, the molecular ion peak [M]⁺ is generally observed. The subsequent fragmentation often involves the cleavage of the heterocyclic pyrazoline ring. researchgate.netresearchgate.net Common fragmentation pathways for this compound would likely include:

Initial Ionization: Formation of the molecular ion [C₁₅H₁₃FN₂]⁺.

Ring Cleavage: The pyrazoline ring can undergo cleavage in several ways. A common pathway involves the loss of radicals or neutral molecules, leading to the formation of stable fragment ions.

Formation of Key Fragments: Characteristic fragment ions would correspond to the substituent groups. We would expect to see ions such as:

The fluorophenyl cation [C₆H₄F]⁺.

The phenyl cation [C₆H₅]⁺.

Ions resulting from the cleavage of the N-N bond and subsequent rearrangements.

Fragments containing the C=N-N=C conjugated system.

Studies on related pyrazolines show the generation of substituted pyrazoline ions followed by ring fragmentation. researchgate.net The specific fragmentation pattern serves as a molecular fingerprint, allowing for structural confirmation and differentiation from isomers.

Electronic Absorption and Emission Spectroscopy (Photophysical Characterization)

Electronic spectroscopy reveals the photophysical properties of pyrazoline compounds, which are renowned for their fluorescence. mdpi.com These properties arise from the extended π-conjugated system that includes the aromatic rings and the pyrazoline heterocycle.

Ultraviolet-Visible (UV-Vis) Absorption Spectra and Electronic Transitions

Pyrazoline derivatives typically exhibit strong absorption bands in the UV-Visible region of the electromagnetic spectrum. These absorptions are primarily attributed to π → π* and n → π* electronic transitions. mdpi.com The lowest energy absorption band, which is responsible for the color and fluorescence of these compounds, is generally assigned to the transition from the highest occupied molecular orbital (HOMO) to the lowest unoccupied molecular orbital (LUMO), corresponding to a π → π* transition of the conjugated system. researchgate.net

The position of the maximum absorption wavelength (λmax) is influenced by the nature of the substituents on the aromatic rings and the solvent polarity. In a study of 1-Phenyl-3-(4-nitrophenyl)-5-(2-thienyl)-2-pyrazoline, absorption peaks were observed at 208, 244, 265, and 434 nm in ethanol (B145695). mdpi.com For a related fluorinated pyrazoline, 5-(4-fluorophenyl)-3-(naphthalen-1-yl)-1-phenyl-4,5-dihydro-1H-pyrazole, λmax values were recorded at 239 and 385 nm in methanol (B129727). mdpi.com These findings suggest that this compound would also display a significant absorption band in the 350-400 nm range.

| Compound | Solvent | λmax (nm) | Assigned Transition | Reference |

|---|---|---|---|---|

| Generic Pyrazoline Derivatives | Acetonitrile | ~381 | S₀ → S₁ (π → π) | researchgate.net |

| 5-(4-Fluorophenyl)-3-(naphthalen-1-yl)-1-phenyl-4,5-dihydro-1H-pyrazole | Methanol | 239, 385 | π → π | mdpi.com |

| 1-Phenyl-3-(4-nitrophenyl)-5-(2-thienyl)-2-pyrazoline | Ethanol | 434 | n → π* / π → π* | mdpi.com |

Fluorescence and Luminescence Properties: Excitation and Emission Spectra

The most notable photophysical characteristic of 1,3,5-triaryl-2-pyrazolines is their strong fluorescence, typically in the blue-green region of the visible spectrum. researchgate.net This property makes them useful as fluorescent probes and materials for organic light-emitting diodes (OLEDs). mdpi.comresearchgate.net After absorbing light and reaching an excited electronic state, the molecule relaxes to the ground state by emitting a photon, a process known as fluorescence.

The emission wavelength is typically longer than the absorption wavelength (a phenomenon known as the Stokes shift). The fluorescence properties, including the emission maximum (λem) and quantum yield (Φf), are highly sensitive to the molecular structure and the polarity of the solvent. Generally, an increase in solvent polarity leads to a red shift (bathochromic shift) in the emission spectrum. researchgate.net

While many pyrazoline derivatives are highly emissive in dilute solutions, their fluorescence can be quenched in the solid state due to intermolecular interactions. researchgate.netnih.gov However, specific structural modifications, such as the introduction of fluorine atoms, can lead to high emission efficiency even in the solid state by impeding molecular motion and blocking non-radiative decay channels. researchgate.netnih.gov For example, 1,3,5-triphenyl-2-pyrazoline is known to emit a strong blue light with a λmax of approximately 460 nm. nih.gov Given its structure, this compound is expected to be a strong fluorophore, with emission characteristics modulated by its specific substitution pattern.

Quantum Yield Determinations

The fluorescence quantum yield (Φf) is a critical parameter that quantifies the efficiency of the fluorescence process, representing the ratio of photons emitted to photons absorbed. For pyrazoline derivatives, this value is typically determined using a relative comparison method. nih.gov This involves comparing the integrated fluorescence intensity and the absorbance of the sample to a well-characterized standard compound with a known quantum yield, such as quinine (B1679958) sulfate (B86663) (Φf = 0.58 in 0.1 M H₂SO₄). nih.gov

The calculation is performed using the Parker-Rees equation:

Φs = Φr * (Ds / Dr) * (ns² / nr²) * (1 - 10⁻ᴼᴰʳ) / (1 - 10⁻ᴼᴰˢ)

Where:

Φ is the quantum yield.

D is the integrated area under the corrected fluorescence spectrum.

n is the refractive index of the solvent.

OD is the optical density at the excitation wavelength.

The subscripts 's' and 'r' refer to the sample and the reference, respectively. nih.gov

While the specific quantum yield for this compound is not detailed in the available literature, studies on analogous pyrazoline compounds show a wide range of values, which are highly dependent on the molecular structure and the solvent environment. For instance, some novel pyrazoline compounds in chloroform (B151607) have reported high quantum yields of 0.83, 0.76, and 0.78. nih.gov Conversely, the quantum yield for other derivatives can vary significantly with solvent polarity, ranging from as low as 0.01-0.09 in polar solvents like water to as high as 0.66 in nonpolar solvents like tetrahydrofuran. nih.govnih.gov For one pyrazoline derivative, PYDP, a relatively low quantum yield of 0.127 was recorded. nih.gov This variability underscores the sensitivity of the fluorescence efficiency of the pyrazoline core to its electronic environment.

Solvatochromic Behavior Studies

Solvatochromism refers to the change in the position, and sometimes intensity, of a molecule's UV-visible absorption or fluorescence spectra upon a change in solvent polarity. Studies on pyrazoline derivatives systematically investigate their photophysical properties—such as Stokes shift, fluorescence lifetime, and quantum yield—in a series of solvents with different polarities. pku.edu.cn The solvent polarity is often evaluated using the E_T(30) scale. pku.edu.cn

A key aspect of these studies is to probe the intramolecular charge transfer (ICT) characteristics of the molecule. The change in the dipole moment between the ground state (μg) and the excited state (μe) can be determined from the spectral shifts using theoretical models like the Bilot-Kawaski equation. pku.edu.cn A significant change in the dipole moment upon excitation is a strong indicator of an ICT process, which is often enhanced by the presence of electron-withdrawing groups on the pyrazoline scaffold. pku.edu.cn

For related pyrazoline compounds, a linear correlation has been observed between photophysical properties (Stokes' shift, quantum yield, decay rates) and the E_T(30) solvent polarity value. pku.edu.cn The investigation of solvatochromic behavior provides crucial insights into the nature of the excited state and the influence of the local environment on the molecule's electronic transitions. nih.gov

X-ray Diffraction Analysis for Solid-State Structure

Single Crystal X-ray Diffraction for Absolute Configuration and Conformational Analysis

While the specific crystal structure for this compound is not available, detailed analysis of the closely related analogue, 3,5-Bis(4-fluorophenyl)-1-phenyl-4,5-dihydro-1H-pyrazole , provides significant insight into the expected structural features. nih.gov Single-crystal XRD analysis of this analogue reveals its absolute configuration and preferred conformation in the solid state. nih.gov

The pyrazoline ring typically adopts a non-planar, envelope-like configuration. nih.gov The analysis also determines the precise spatial orientation of the substituent phenyl and fluorophenyl rings relative to the central heterocyclic core. These orientations are defined by dihedral angles. For the bis(fluorophenyl) analogue, the dihedral angle between the pyrazole ring and the N1-phenyl ring is 11.50 (9)°. nih.gov The two fluorophenyl rings are significantly twisted relative to each other, with a dihedral angle of 66.34 (8)°. nih.gov The dihedral angles between the N1-phenyl ring and the two fluorophenyl groups are 77.7 (6)° and 16.7 (5)°, respectively. nih.gov

Table 1: Crystallographic Data for the Analogue 3,5-Bis(4-fluorophenyl)-1-phenyl-4,5-dihydro-1H-pyrazole nih.gov

| Parameter | Value |

| Chemical Formula | C₂₁H₁₆F₂N₂ |

| Formula Weight | 334.36 |

| Crystal System | Monoclinic |

| Space Group | P1 |

| a (Å) | 12.2880 (3) |

| b (Å) | 13.1678 (3) |

| c (Å) | 11.3245 (3) |

| β (°) | 112.661 (3) |

| Volume (ų) | 1690.91 (7) |

| Z | 4 |

Note: Data presented is for a closely related analogue compound.

Intermolecular Interactions and Crystal Packing

The arrangement of molecules within a crystal lattice, known as crystal packing, is governed by a network of intermolecular interactions. imedpub.com For pyrazoline derivatives, these are typically weak, non-covalent forces. imedpub.com Analysis of related crystal structures shows that weak interactions such as C—H⋯π interactions play a crucial role in stabilizing the crystal structure. nih.gov

Computational Chemistry and Theoretical Modeling of 1 Phenyl 3 4 Fluorophenyl 2 Pyrazoline Derivatives

Quantum Chemical Calculations and Electronic Structure Theory

Quantum chemical calculations are fundamental to predicting the intrinsic properties of molecules. Methods like Density Functional Theory (DFT) have become a standard approach for studying pyrazoline derivatives due to their balance of computational cost and accuracy. nih.govnih.gov These calculations allow for a detailed exploration of the molecule's optimized geometry, electronic structure, and reactivity.

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. nih.gov For pyrazoline derivatives, DFT calculations are frequently employed to determine the most stable three-dimensional conformation, known as geometric optimization. mdpi.com The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional is commonly used in conjunction with basis sets like 6-31G(d,p) or 6-311G** to achieve reliable results for the structural parameters of these compounds. nih.govmdpi.com

Beyond structural parameters, DFT is used to calculate various electronic properties that govern the molecule's behavior. These properties include total energy, dipole moment, and the distribution of electron density, which are crucial for understanding the molecule's stability, polarity, and intermolecular interactions. nih.govmdpi.com

| Parameter | Bond/Angle | Typical Calculated Value |

| Bond Lengths (Å) | C=N | ~1.28 - 1.30 |

| N-N | ~1.37 - 1.39 | |

| C-N (Phenyl) | ~1.40 - 1.42 | |

| C-C (Pyrazoline) | ~1.50 - 1.55 | |

| Bond Angles (°) | C-N-N | ~110 - 112 |

| C-C-N | ~102 - 105 |

Analysis of Frontier Molecular Orbitals (HOMO-LUMO Energy Gaps and Spatial Distributions)

The Frontier Molecular Orbitals (FMOs), specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's chemical reactivity and electronic transitions. ajchem-a.com The HOMO acts as an electron donor, while the LUMO serves as an electron acceptor. The energy difference between these two orbitals, known as the HOMO-LUMO energy gap (ΔE), is a critical parameter for assessing the molecule's kinetic stability and reactivity. nih.govajchem-a.com

A large HOMO-LUMO gap implies high kinetic stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. nih.gov Conversely, a small energy gap suggests that the molecule is more reactive. For pyrazoline derivatives, DFT calculations are used to determine the energies of the HOMO and LUMO and to visualize their spatial distributions. mdpi.comresearchgate.net

The spatial distribution of these orbitals reveals the regions of the molecule involved in electronic transitions. In many 1,3,5-trisubstituted pyrazolines, the HOMO is often localized on the phenyl group at the N-1 position, while the LUMO is distributed across the pyrazoline ring and the substituent at the C-3 position. This distribution indicates a potential intramolecular charge transfer (ICT) upon electronic excitation, which is fundamental to their fluorescent properties.

Table 2: Calculated FMO Energies and Reactivity Descriptors Note: The values are illustrative, based on typical DFT calculations for substituted pyrazolines.

| Parameter | Symbol | Formula | Typical Value (eV) |

| HOMO Energy | EHOMO | - | -6.2 to -5.5 |

| LUMO Energy | ELUMO | - | -2.1 to -1.5 |

| Energy Gap | ΔE | ELUMO - EHOMO | 4.0 to 4.5 |

| Chemical Potential | µ | (EHOMO+ELUMO)/2 | ~ -4.0 |

| Chemical Hardness | η | (ELUMO-EHOMO)/2 | ~ 2.1 |

| Electrophilicity Index | ω | µ²/2η | ~ 3.8 |

Charge Distribution and Molecular Electrostatic Potential (MEP) Mapping

The distribution of electric charge within a molecule is key to understanding its interactions with other molecules. Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool that visualizes the electrostatic potential on the electron density surface of a molecule. acu.edu.inresearchgate.net The MEP map helps to identify the electron-rich (nucleophilic) and electron-poor (electrophilic) regions of a molecule. ajchem-a.comresearchgate.net

In an MEP map, different colors represent different values of electrostatic potential. Typically, red indicates regions of high electron density and negative potential (prone to electrophilic attack), while blue indicates regions of low electron density and positive potential (prone to nucleophilic attack). Green and yellow represent areas with intermediate or near-zero potential. acu.edu.in

For 1-Phenyl-3-(4-fluorophenyl)-2-pyrazoline, MEP analysis would likely show negative potential localized around the nitrogen atoms of the pyrazoline ring and the fluorine atom of the fluorophenyl group, identifying these as potential sites for electrophilic interactions. ajchem-a.com The hydrogen atoms of the phenyl rings would exhibit positive potential. These maps are crucial for predicting non-covalent interactions, such as hydrogen bonding and stacking, which influence crystal packing and biological activity. acu.edu.in

Spectroscopic Property Predictions and Validation

Computational methods are widely used to predict various spectroscopic properties, providing a theoretical basis for interpreting experimental data.

The electronic transitions that give rise to UV-Visible absorption and fluorescence emission in pyrazoline derivatives can be simulated using Time-Dependent Density Functional Theory (TD-DFT). researchgate.net This method calculates the excitation energies and oscillator strengths of electronic transitions from the ground state to various excited states.

The results of TD-DFT calculations can be used to generate theoretical UV-Vis absorption spectra, which can then be compared with experimental data. researchgate.net The calculated wavelength of maximum absorption (λmax) typically corresponds to the HOMO→LUMO transition. researchgate.net Similarly, by optimizing the geometry of the first excited state, it is possible to simulate fluorescence emission spectra. The difference between the absorption and emission maxima, known as the Stokes shift, is an important characteristic of fluorescent molecules and can also be estimated computationally. These simulations are vital for understanding the photophysical behavior of pyrazoline-based fluorophores. bohrium.com

Theoretical vibrational spectra (Infrared and Raman) can be calculated using DFT. jocpr.com By performing a frequency calculation on the optimized molecular geometry, one can obtain the harmonic vibrational frequencies and their corresponding intensities. mdpi.com These calculated frequencies correspond to the fundamental modes of vibration within the molecule, such as stretching, bending, and torsional motions of different functional groups. ajchem-a.com

The calculated vibrational frequencies are often systematically higher than the experimental values due to the harmonic approximation used in the calculations. Therefore, they are typically scaled by an empirical factor (e.g., ~0.96 for B3LYP functionals) to improve agreement with experimental FT-IR and Raman spectra. nih.govmdpi.com The comparison between theoretical and experimental vibrational spectra aids in the definitive assignment of spectral bands to specific molecular vibrations. ajchem-a.com For this compound, this analysis would help assign characteristic vibrations such as C=N stretching of the pyrazoline ring, C-F stretching, and various C-H and C=C vibrations of the aromatic rings. semanticscholar.orgmdpi.com

Table 3: Representative Calculated vs. Experimental Vibrational Frequencies (cm⁻¹) for a Pyrazoline Derivative Note: Based on data for similar pyrazoline structures.

| Vibrational Assignment | Calculated (Scaled) Frequency (cm⁻¹) | Experimental FT-IR Frequency (cm⁻¹) |

| Aromatic C-H stretch | ~3060 | ~3058 |

| C=N stretch (Pyrazoline) | ~1595 | ~1596-1602 |

| Aromatic C=C stretch | ~1490 | ~1481-1496 |

| C-N stretch | ~1345 | ~1341 |

| C-F stretch | ~1225 | ~1224-1230 |

Photophysical Property Modeling

The unique photophysical properties of pyrazoline derivatives, such as fluorescence, are central to their application in materials science and as biological probes. Computational modeling allows for a detailed exploration of the electronic transitions and decay pathways that govern these properties.

Solvatochromism, the change in a substance's color or spectral properties with the polarity of the solvent, is a key characteristic of many pyrazoline derivatives. Computational models are highly effective at predicting and explaining these environmental effects. Time-dependent density functional theory (TD-DFT) combined with a polarizable continuum model (PCM) is a common approach to simulate the behavior of fluorophores in different solvents. clemson.edu

This method allows researchers to predict absorption and emission wavelengths in various media, such as toluene (B28343) and cyclohexane, by modeling the solvent as a continuous dielectric medium. clemson.edu By comparing the calculated results with experimental spectra, researchers can validate the computational parameters, such as the choice of exchange-correlation functional (e.g., M06-2X, B3LYP) and basis set (e.g., 6-31G(d,p)). clemson.edu These studies help to understand how the dipole moment of the molecule changes between the ground and excited states and how it interacts with the solvent's polarity, providing a foundational understanding of the observed solvatochromic shifts.

Molecules with significant nonlinear optical (NLO) properties are of great interest for applications in optoelectronics, telecommunications, and optical switching. researchgate.net Theoretical calculations, particularly those based on density functional theory (DFT), are used to predict the NLO response of molecules like this compound. researchgate.net

Key NLO properties calculated include the first static hyperpolarizability (β), electric dipole moment (μ), and polarizability (α). researchgate.net DFT methods with specific functionals, such as B3LYP, B3PW91, and M06-2X, are employed to determine these properties. researchgate.net Studies on related structures like fluorophenylpyridines have shown that computational methods can effectively predict NLO activity. researchgate.net For pyrazoline derivatives, theoretical calculations can correlate molecular structure with NLO properties, suggesting that these compounds can have potential applications in the photonics industry. These computational screenings can guide synthetic efforts toward molecules with enhanced NLO responses.

Molecular Dynamics and Ligand-Target Interactions

The therapeutic potential of this compound derivatives is often evaluated through their interaction with specific biological macromolecules. Molecular dynamics and docking simulations are powerful computational techniques used to predict and analyze these interactions at an atomic level.

Molecular docking is a computational method that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein), estimating its binding affinity. This technique is widely used to screen pyrazoline derivatives against various therapeutic targets.

Estrogen Receptor α (ERα): Pyrazoline and pyrazole (B372694) derivatives have been investigated as potential agents against breast cancer by targeting the human estrogen receptor alpha (ERα). semanticscholar.org Molecular docking studies have shown that fluorinated pyrazole compounds can exhibit a strong binding affinity to ERα, comparable to native ligands like 4-hydroxytamoxifen (B85900) (4-OHT). semanticscholar.orgresearchgate.net These simulations identify key interactions, such as hydrogen bonds with residues like Glu353 and Arg394, which are essential for binding to the receptor's ligand-binding domain. researchgate.net

Acetylcholinesterase (AChE): As potential treatments for neurodegenerative disorders, pyrazoline derivatives have been evaluated as acetylcholinesterase (AChE) inhibitors. nih.govacs.org Docking studies have been performed on various pyrazoline analogues to assess their binding affinity within the active site of human AChE. nih.govacs.org The structure-activity relationship for some thiazolyl-pyrazoline series showed that derivatives with a 4-fluorophenyl group had notable inhibitory activity, though other substituents like 4-chlorophenyl resulted in greater potency. nih.govacs.org

Urease and α-Glucosidase: Certain 1,3,5-triaryl-2-pyrazoline derivatives have been identified as potent dual inhibitors of urease and α-glucosidase, enzymes relevant to ulcers and diabetes, respectively. nih.govacs.org Molecular docking simulations help to elucidate the binding modes of these compounds within the active sites of both enzymes. These in silico studies support experimental findings and provide a structural basis for the observed inhibitory activity. nih.govacs.org

Monoamine Oxidase (MAO): Pyrazoline derivatives have also been explored as inhibitors of monoamine oxidase (MAO), a target for treating depression and Parkinson's disease. nih.gov Molecular docking studies have been conducted to assess the binding affinity of pyrazolines against both MAO-A and MAO-B isoforms, helping to understand the structural requirements for potent and selective inhibition. nih.govjddtonline.info

The table below summarizes representative findings from molecular docking studies of pyrazoline derivatives with various biological targets.

| Target Enzyme | Pyrazoline Derivative Class | Key Finding/Interaction | Reference |

|---|---|---|---|

| Estrogen Receptor α (ERα) | Fluorinated Pyrazoles | Binding affinity of -10.61 Kcal/mol; potential interactions with Glu353 and Arg394. | semanticscholar.orgresearchgate.net |

| Acetylcholinesterase (AChE) | Thiazolyl-Pyrazolines | Docking scores like -6.547 kcal/mol; interactions with residues such as Tyr341. | nih.gov |

| Urease | 1,3,5-Triaryl-2-Pyrazolines | Identified as potent inhibitors through in silico screening. | nih.govacs.org |

| α-Glucosidase | 1,3,5-Triaryl-2-Pyrazolines | Docking results support potent dual inhibitory activity. | nih.govacs.org |

| Monoamine Oxidase B (MAO-B) | Thiocarbamoyl-Pyrazolines | Docking studies performed to assess binding affinity for anti-Alzheimer activity. | nih.gov |

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) studies are computational methods used to build models that correlate the chemical structure of compounds with their biological activity or physicochemical properties. nih.govresearchgate.netresearchgate.net For pyrazoline derivatives, 3D-QSAR studies, including Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), have been successfully applied. researchgate.netnih.gov

These models have been used to understand the structural requirements for various activities, such as antitubercular, anticancer, and carbonic anhydrase inhibition. nih.govresearchgate.netnih.govijper.org For a series of N-phenyl-3-(4-fluorophenyl)-4-substituted pyrazoles evaluated for antimycobacterial activity, CoMFA and CoMSIA models provided significant correlations. researchgate.netnih.gov The models highlighted the importance of steric, electrostatic, hydrophobic, and hydrogen bonding features for biological activity. researchgate.netnih.gov Such QSAR models are predictive tools that can be used to estimate the activity of newly designed pyrazoline derivatives, thereby prioritizing the synthesis of the most promising candidates and guiding the rational design of more potent compounds. researchgate.netnih.govijper.org The statistical quality of a QSAR model is often assessed by parameters like the correlation coefficient (r²) and cross-validated correlation coefficient (q² or r²cv). ijper.org

Conformational Analysis and Energy Landscape Exploration

The three-dimensional structure and conformational flexibility of this compound and its derivatives are critical determinants of their physicochemical properties and biological activity. Computational chemistry provides powerful tools to explore the conformational landscape, identify stable isomers, and quantify the energy barriers associated with transitions between different conformations.

The core structure of these derivatives consists of a five-membered pyrazoline ring substituted with phenyl and fluorophenyl groups. X-ray crystallography studies on analogous compounds have established that the 2-pyrazoline (B94618) ring typically adopts a non-planar, envelope conformation. In this arrangement, one of the carbon atoms (usually C4) is puckered out of the plane formed by the other four atoms of the ring. This inherent puckering introduces a degree of conformational complexity.

The primary drivers of conformational isomerism in 1,3-diaryl-2-pyrazolines are the rotations around the single bonds connecting the aryl substituents to the central heterocyclic ring. Specifically, the key dihedral angles are:

τ1 : The torsion angle defining the rotation of the N1-phenyl ring relative to the pyrazoline core.

τ2 : The torsion angle defining the rotation of the C3-(4-fluorophenyl) ring relative to the pyrazoline core.

The orientation of these rings is governed by a delicate balance of steric hindrance between the rings and the pyrazoline core, as well as electronic effects such as conjugation.

Detailed Research Findings from Analogous Structures

While a comprehensive potential energy surface scan for the exact this compound molecule is not extensively documented in publicly available literature, detailed crystallographic and computational studies on closely related analogs provide significant insight into its likely conformational preferences.

Density Functional Theory (DFT) calculations, often employing methods like B3LYP with basis sets such as 6-311G**, are standard for optimizing the geometry of such molecules and predicting their structural parameters. nih.gov These theoretical calculations are frequently validated by comparison with experimental single-crystal X-ray diffraction data.

For instance, in the related compound 3,5-Bis(4-fluorophenyl)-1-phenyl-4,5-dihydro-1H-pyrazole , the dihedral angle between the envelope-configured pyrazoline ring and the N1-phenyl ring was found to be 11.50 (9)°. nih.gov This near-planar orientation suggests a degree of electronic conjugation between the phenyl ring and the nitrogen lone pair. In the same molecule, the dihedral angles between the N1-phenyl ring and the two fluorophenyl groups are 77.7° and 16.7°. nih.gov

In another similar derivative, 1-Acetyl-3-(4-chlorophenyl)-5-(4-methylphenyl)-2-pyrazoline , DFT calculations and X-ray analysis revealed that the dihedral angles between the pyrazoline ring and the phenyl rings at positions C3 and C5 are 14.00(2)° and 83.84(3)°, respectively. nih.gov A similar study on 1-Acetyl-3-(4-chlorophenyl)-5-(4-fluorophenyl)-2-pyrazoline showed the mean plane of the pyrazoline ring makes dihedral angles of 18.19 (1)° and 83.51 (4)° with the 4-chlorobenzene and 4-fluorobenzene rings, respectively. nih.gov This data consistently shows that the C3-aryl ring tends to be significantly more twisted out of the pyrazoline plane than the N1-phenyl ring.

| Compound | Dihedral Angle (Ring vs. Pyrazoline Core) | Reference |

|---|---|---|

| 3,5-Bis(4-fluorophenyl)-1-phenyl-4,5-dihydro-1H-pyrazole | N1-Phenyl Ring: 11.50° | nih.gov |

| 1-Acetyl-3-(4-chlorophenyl)-5-(4-fluorophenyl)-2-pyrazoline | C3-(4-chlorophenyl) Ring: 18.19° | nih.gov |

| C5-(4-fluorophenyl) Ring: 83.51° | ||

| 1-Acetyl-3-(4-chlorophenyl)-5-(4-methylphenyl)-2-pyrazoline | C3-(4-chlorophenyl) Ring: 14.00° | nih.gov |

| C5-(4-methylphenyl) Ring: 83.84° |

Energy Landscape and Rotational Barriers

The energy landscape of these molecules is explored computationally using techniques like relaxed potential energy surface (PES) scans. researchgate.net In this method, a specific dihedral angle (e.g., τ1 or τ2) is systematically varied in steps (e.g., 10° increments), and at each step, the rest of the molecule's geometry is optimized to find the lowest energy for that constrained conformation. researchgate.net

Plotting the relative energy against the dihedral angle reveals the energy profile for the rotation. This profile allows for the identification of:

Energy Minima : Correspond to the most stable, low-energy conformations (conformers).

Energy Maxima : Represent the transition states between conformers, the peaks of which define the rotational energy barriers.

Reactivity Profiles and Reaction Mechanisms of the 1 Phenyl 3 4 Fluorophenyl 2 Pyrazoline Scaffold

Electrophilic and Nucleophilic Reactivity of the Pyrazoline Ring

The reactivity of the 1-phenyl-3-(4-fluorophenyl)-2-pyrazoline ring is multifaceted, presenting sites for both electrophilic and nucleophilic attack.

Nucleophilic Character : The N-1 nitrogen atom, analogous to a pyrrole-type nitrogen, possesses a lone pair of electrons, rendering it nucleophilic. This site can react with various electrophiles. However, reactions such as acylation can sometimes lead to ring cleavage, depending on the conditions and reagents used. chemicalbook.com

Electrophilic Character : The C=N double bond is a key functional group within the ring. The C-3 carbon atom is bonded to two electronegative nitrogen atoms, which withdraws electron density, making it an electrophilic center susceptible to nucleophilic attack.

Reactivity at C4 and C5 : The saturated C4-C5 bond is the primary site for oxidative reactions. The removal of hydrogen atoms from these positions leads to the formation of a stable, aromatic pyrazole (B372694) ring, a process known as oxidative aromatization.

In contrast to the aromatic pyrazole product, where the electron-rich C-4 position is the primary site for electrophilic substitution, the reactivity of the 2-pyrazoline (B94618) ring is dominated by the functional groups present: the N-phenyl amine and the endocyclic C=N imine.

Oxidative Aromatization Reactions to Pyrazoles

One of the most significant reactions of the 2-pyrazoline scaffold is its oxidative aromatization to the corresponding pyrazole. This conversion is thermodynamically favorable as it results in the formation of a stable, six-π-electron aromatic system. researchgate.net This dehydrogenation reaction transforms the this compound into 1-phenyl-3-(4-fluorophenyl)-1H-pyrazole.

Mechanistic Pathways of Pyrazoline to Pyrazole Conversion

The conversion of a 2-pyrazoline to a pyrazole is fundamentally a dehydrogenation reaction involving the removal of two hydrogen atoms from the C-4 and C-5 positions of the pyrazoline ring. While the specifics can vary with the oxidant, a general mechanism involves the following steps:

Initial Hydrogen Abstraction : The reaction is initiated by the abstraction of a hydrogen atom from either the C-4 or C-5 position by the oxidizing agent, which can proceed through a radical or ionic pathway.

Formation of an Intermediate : This initial step generates a radical or cationic intermediate, which is stabilized by the adjacent phenyl and nitrogen groups.

Second Hydrogen Abstraction/Elimination : A second hydrogen atom is removed from the adjacent carbon, or a proton is eliminated.

Aromatization : This final step results in the formation of a new double bond between C-4 and C-5, completing the aromatic π-system of the pyrazole ring. researchgate.net

Computational studies on similar systems suggest that the process can also occur via a concerted mechanism where hydrogen abstraction and addition to the oxidizing agent happen simultaneously. rsc.org

Catalytic Systems for Aromatization

A wide array of reagents and catalytic systems have been developed to efficiently effect the oxidative aromatization of 2-pyrazolines. The choice of oxidant can influence reaction conditions, yields, and compatibility with other functional groups.

| Catalytic System / Reagent | Conditions | Reference |

|---|---|---|

| Lead tetra-acetate | Room temperature | researchgate.net |

| Palladium on Carbon (Pd/C) | Acetic acid | chemicalbook.com |

| DMSO-Iodine-H₂SO₄ | Reflux | orientjchem.org |

| Chloranil | Boiling xylene | publish.csiro.au |

| Electrochemical Oxidation (NaCl mediator) | Biphasic system (aqueous/organic) | rsc.org |

| Oxygen (O₂) in DMSO | Heating | |

| trans-3,5-dihydroperoxy-3,5-dimethyl-1,2-dioxalane–NH₄Cl–HOAc | Room temperature, water–MeCN | researchgate.net |

Cycloaddition Reactions Involving the Pyrazoline Moiety

While 2-pyrazolines like this compound are most commonly synthesized through [3+2] cycloaddition reactions (e.g., between a nitrile imine and an alkene), their own participation in subsequent cycloaddition reactions is less prevalent. semanticscholar.org The inherent C=N double bond in the 2-pyrazoline ring possesses the electronic characteristics to potentially act as a dipolarophile or a dienophile in reactions with suitable 1,3-dipoles or dienes, respectively.

However, the reactivity of the pyrazoline ring is often dominated by aromatization or ring-opening pathways, which are energetically favorable. Aromatic systems like pyridazine (B1198779) are known to participate in inverse-electron-demand Diels-Alder reactions, but they are generally unreactive in standard Diels-Alder reactions due to their aromatic stability. quora.com The C=N bond within the non-aromatic pyrazoline ring is more akin to a simple imine, but its involvement in cycloadditions is not as extensively documented as its formation. Most literature describes pyrazolines as the products of cycloadditions rather than the starting materials for them. chim.itlibretexts.org

Photoreactivity and Photoinduced Transformations of 2-Pyrazolines

Derivatives of 1,3-diphenyl-2-pyrazoline are well-known for their photochemical properties, including strong fluorescence, which has led to their use as optical brighteners and fluorescent probes. publish.csiro.aupku.edu.cn Upon irradiation with UV or visible light, these compounds can undergo significant chemical transformations.

The major photochemical reaction for 1,3,5-trisubstituted-2-pyrazolines is typically dehydrogenation to the corresponding pyrazole. publish.csiro.aucapes.gov.br However, other pathways, such as photooxidation and ring cleavage, can also occur, particularly depending on the solvent, the presence of oxygen, and the substitution pattern on the ring. researchgate.net

Photolytic Pathways

Several mechanistic pathways have been proposed for the photoinduced transformations of 2-pyrazolines:

Photodehydrogenation to Pyrazoles : This is often the predominant photochemical reaction. Evidence suggests the involvement of singlet oxygen, particularly in sensitized photooxidations. publish.csiro.auresearchgate.net The process results in the aromatization of the pyrazoline ring, yielding the highly stable pyrazole derivative.

Photooxidation and Ring Cleavage : In the presence of oxygen, irradiation can lead to the incorporation of oxygen atoms and subsequent cleavage of the heterocyclic ring. For example, large-scale irradiation of 1,3,5-triphenyl-2-pyrazolines in methanol (B129727) has been shown to yield the corresponding chalcone (B49325), indicating a breakdown of the pyrazoline structure. publish.csiro.au

Electron-Transfer Mechanism : A proposed mechanism for photooxidation involves a light-induced electron transfer from the pyrazoline to an excited-state photosensitizer or oxidant. researchgate.netresearchgate.net This generates a pyrazoline radical cation intermediate. Subsequent proton transfer and further oxidation steps can then lead to the final products. A domino sequence involving a photocatalyzed cycloaddition followed by an oxidative fragmentation has also been described, where the key step is a single electron transfer from the N-1 of the pyrazoline to an excited photocatalyst. acs.org

Photo-induced Electron Transfer (PET) Mechanisms

The this compound scaffold is a component of a broader class of 1,3,5-triarylpyrazolines that are recognized for their distinctive photophysical properties, particularly their utility in fluorescent probes. The fluorescence of these molecules can often be modulated through a photo-induced electron transfer (PET) mechanism. PET is a process where an electron is transferred from a donor to an acceptor molecule in the excited state. wikipedia.org This charge separation event is a form of fluorescence quenching. wikipedia.org

In the context of fluorescent sensors built upon a donor-spacer-acceptor (D-A) framework, the pyrazoline core typically functions as the fluorophore and electron acceptor. nih.gov When a photon excites the pyrazoline fluorophore, an electron is promoted to a higher energy orbital. wikipedia.org If an electron donor is suitably positioned elsewhere on the molecule, an electron can be transferred from the donor to the vacancy in the ground state orbital of the excited pyrazoline. wikipedia.orgnih.gov This process effectively quenches the fluorescence emission. nih.gov

The efficiency of this PET process, and thus the degree of fluorescence quenching, is governed by the thermodynamics of the electron transfer. This is dependent on the excited state energy of the fluorophore and its reduction potential. nih.gov For 1,3,5-triarylpyrazoline systems, it has been observed that substituents on the phenyl ring at the 1-position have a significant impact on the excited state energy, with a lesser effect on the reduction potential of the fluorophore. nih.gov This allows for the fine-tuning of the PET thermodynamics. nih.gov

Upon the binding of an analyte, such as a cation, to the donor part of the molecule, the PET process can be inhibited. This inhibition makes the electron transfer energetically less favorable, leading to a restoration or "turn-on" of the fluorescence emission. nih.gov The enhancement in emission upon analyte binding is a key characteristic of PET-based sensors. nih.gov The general mechanism for PET-based fluorescent probes involves a multi-component system where the fluorophore is connected to a recognition group by a linker that does not participate in conjugation. rsc.org

Reaction Kinetics and Thermodynamics of Pyrazoline Transformations

The pyrazoline ring, while relatively stable, can undergo several transformations, including oxidation to the corresponding pyrazole. The kinetics and thermodynamics of these transformations are influenced by the substituents on the pyrazoline core and the reaction conditions.

One common transformation of the 2-pyrazoline scaffold is oxidative aromatization to form the more stable aromatic pyrazole ring. For instance, a fluorinated pyrazoline, 5-(4-fluorophenyl)-3-(naphthalen-1-yl)-1-phenyl-4,5-dihydro-1H-pyrazole, can be oxidized to the corresponding pyrazole using glacial acetic acid with heating at 85 °C for 24 hours. mdpi.com This reaction highlights a typical transformation of the pyrazoline core, converting the saturated C4-C5 bond into a double bond to achieve aromaticity.

The synthesis of the pyrazoline ring itself provides insight into its reactivity. The reaction of α,β-unsaturated ketones (chalcones) with hydrazine (B178648) derivatives is a common route to pyrazolines. mdpi.com The mechanism often involves a nucleophilic addition of the hydrazine to the carbonyl group of the chalcone, followed by an intramolecular cyclization. researchgate.net Studies on the kinetics of pyrazoline formation from chalcones and thiosemicarbazide (B42300) in a basic medium have indicated that the reaction follows pseudo-first-order kinetics. researchgate.net

The temperature dependence of reaction rates allows for the determination of thermodynamic activation parameters. Although specific kinetic and thermodynamic data for the transformation of this compound are not extensively detailed in the provided context, the general principles of pyrazoline reactivity can be inferred from related structures. For example, the synthesis of various pyrazoline derivatives has been studied under different catalytic conditions, with reaction times varying from minutes under microwave irradiation to several hours under conventional heating, indicating a significant dependence of the reaction kinetics on the energy input and the nature of the catalyst. mdpi.comjocpr.com

The transformation of pyrazolines can also involve reactions at the substituent groups. For example, 1-acetyl-3,5-diaryl-2-pyrazolines can be synthesized by the cyclization of chalcones with hydrazine hydrate (B1144303) in acetic acid, indicating the N-1 position is susceptible to acylation. nih.gov The stability of the pyrazoline ring is a key factor in these transformations, with the drive to form a more stable aromatic pyrazole often being a significant thermodynamic driving force for oxidation reactions. mdpi.com

Below is a table summarizing reaction conditions for transformations involving pyrazoline scaffolds, drawn from related compounds.

| Precursor Compound | Transformation | Reagents and Conditions | Product |

| 5-(4-Fluorophenyl)-3-(naphthalen-1-yl)-1-phenyl-4,5-dihydro-1H-pyrazole | Oxidative Aromatization | Glacial acetic acid, 85 °C, 24 h | 5-(4-Fluorophenyl)-3-(naphthalen-1-yl)-1-phenyl-1H-pyrazole mdpi.com |

| Chalcone derivative | Cyclization | Phenyl hydrazine, ethanol (B145695), microwave (180 W), 10 min | N-phenyl pyrazoline mdpi.com |

| Chalcone derivative | Cyclization | Thiosemicarbazide, basic medium (sodium ethoxide), ethanol | 1-Thiocarbamoyl-pyrazoline researchgate.net |

| 1-(4-Chlorophenyl)-3-(4-methylphenyl)-2-propenyl-1-ketone | N-Acetylation and Cyclization | Hydrazine hydrate, acetic acid, reflux, 6 h | 1-Acetyl-3-(4-chlorophenyl)-5-(4-methylphenyl)-2-pyrazoline nih.gov |

Advanced Research Applications of 1 Phenyl 3 4 Fluorophenyl 2 Pyrazoline and Its Derivatives

Chemosensor Development and Ion Recognition

Pyrazoline derivatives are extensively explored as chromogenic and fluorogenic chemosensors for the detection of various metal ions. researchgate.net Their high sensitivity, selectivity, rapid response time, and cost-effectiveness make them valuable alternatives to traditional analytical methods like atomic absorption spectroscopy. nih.gov The core structure allows for the incorporation of specific recognition moieties to target a wide array of cations. researchgate.netnih.gov

The design of selective chemosensors based on pyrazoline derivatives hinges on the principle of integrating a metal ion binding site (receptor) with the fluorescent pyrazoline core (fluorophore). The modular nature of pyrazoline synthesis, often involving the condensation of chalcones with hydrazine (B178648) reagents, provides a straightforward method to introduce functional groups that can selectively chelate specific metal ions. nih.govdergipark.org.tr

Key design strategies include:

Incorporation of Heterocyclic Moieties: Attaching nitrogen-containing heterocycles like pyridine (B92270) or benzothiazole (B30560) can create specific binding pockets for ions such as Zn²⁺ or Ni²⁺. nih.govrsc.org For instance, a pyridine-appended pyrazoline has been shown to act as a "turn-on" fluorescent sensor for both Zn²⁺ and Cd²⁺. nih.gov

Phenolic and Hydroxyl Groups: The inclusion of hydroxyl (-OH) groups, particularly ortho to the pyrazoline ring attachment, provides an effective binding site for ions like Al³⁺. rsc.org The deprotonation of the phenolic proton upon metal binding significantly alters the electronic properties of the molecule, leading to a detectable signal.

Donor-Acceptor Architecture: The inherent electron-donating ability of the pyrazoline ring's N-1 nitrogen can be paired with electron-accepting groups to create a "push-pull" system. rsc.orgresearchgate.net This architecture is sensitive to the local environment, and the coordination of a metal ion can drastically modulate the intramolecular charge transfer (ICT), resulting in a change in fluorescence or color. nih.gov

Tuning Substituents: Modifying the aryl rings at the 1, 3, and 5 positions of the pyrazoline core allows for the fine-tuning of both selectivity and photophysical properties. rsc.org For example, introducing different substituents on the 1-phenyl ring can influence the sensor's response. rsc.org

These design principles have led to the development of sensors for a variety of metal ions, including Fe³⁺, Cd²⁺, Cu²⁺, Zn²⁺, Al³⁺, and Cr³⁺. researchgate.netnih.govnih.gov

Table 1: Examples of Pyrazoline-Based Chemosensors for Metal Ion Detection

| Pyrazoline Derivative Structure/Name | Target Ion(s) | Sensing Mode | Detection Limit | Reference |

|---|---|---|---|---|

| Pyrene-appended pyrazoline with a phenolic group (PY-I) | Al³⁺ | Fluorescence enhancement ("Turn-on") | Not Specified | rsc.org |

| Pyridine pyrazoline sensor | Zn²⁺ / Cd²⁺ | Fluorescence enhancement ("Turn-on") | 0.0319 µM (for Zn²⁺) | nih.gov |

| 5-(4-methylphenyl)-3-(5-methylfuran-2-yl)-1-phenyl-4,5-dihydro-1H-pyrazole (PY) | Cd²⁺ | Fluorescence quenching ("Turn-off") | 0.09 µM | nih.gov |

| Quinoline appended pyrazoline (QFP) | Ni²⁺ | Fluorescence imaging | Not Specified | rsc.org |

| Pyridine–pyrazole (B372694) based chemosensor (17) | Al³⁺ | Colorimetric and Fluorescent | Not Specified | nih.gov |

The detection of metal ions by pyrazoline-based sensors operates through several photophysical mechanisms that modulate the fluorophore's emission. nih.gov

Intramolecular Charge Transfer (ICT): Many pyrazoline sensors are designed as donor-π-acceptor (D-π-A) systems. researchgate.net In the excited state, an electron is transferred from the donor (often the pyrazoline N-1) to the acceptor. nih.gov When a metal ion binds to the receptor, it alters the electron density and the energy levels of the molecular orbitals, thereby modifying the ICT process and leading to a change in the fluorescence spectrum (color or intensity). nih.gov

Photoinduced Electron Transfer (PET): In PET-based sensors, the receptor has a lone pair of electrons (e.g., on a nitrogen or oxygen atom) that can quench the fluorescence of the pyrazoline fluorophore by transferring an electron to it in the excited state. mdpi.com Upon binding with a metal cation, the lone pair electrons of the receptor are engaged in coordination, which lowers the HOMO energy level of the receptor. mdpi.com This inhibits the PET process, restoring or "turning on" the fluorescence. nih.govsemanticscholar.org

Ligand-to-Metal Charge Transfer (LMCT): In some cases, particularly with transition metals, fluorescence quenching can occur due to the transfer of an electron from the excited state of the pyrazoline ligand to the d-orbitals of the bound metal ion. nih.gov This mechanism has been proposed for the quenching of a pyrazoline-based sensor's fluorescence by Cr³⁺. nih.gov

Chelation-Enhanced Quenching (CHEQ): Conversely to PET, binding to a metal ion can sometimes induce or enhance fluorescence quenching. This is often observed with paramagnetic metal ions like Cu²⁺ or Fe³⁺. researchgate.netresearchgate.net The interaction with the paramagnetic center facilitates non-radiative decay pathways, leading to a "turn-off" signal.

H-bond Interactions: While less common for metal ion sensing, hydrogen bonding interactions can play a role in anion sensing or in modulating the sensor's environment. For instance, interactions with protic solvents or specific anions can alter the electronic state of the pyrazoline system, causing a detectable optical response.

Materials Science Research: Optoelectronic and Functional Materials